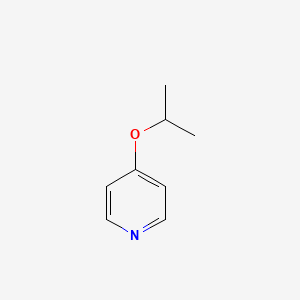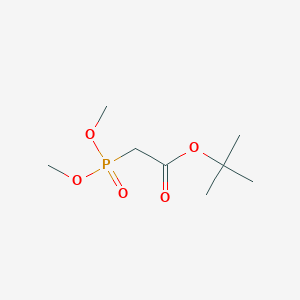
Ethyl 1-(chloroacetyl)piperidine-3-carboxylate
Descripción general
Descripción
Ethyl 1-(chloroacetyl)piperidine-3-carboxylate is an important synthetic intermediate used in the preparation of a wide range of compounds, including drugs, pesticides, and dyes. It is also known as ethyl 1-chloroacetylpiperidine-3-carboxylate, ethyl 1-chloroacetyl-3-piperidinecarboxylate, or ethyl 1-chloroacetyl-3-piperidin-3-carboxylate. This compound is a colorless crystalline solid, insoluble in water and soluble in organic solvents. It is a highly reactive intermediate and is used in a variety of chemical syntheses.
Aplicaciones Científicas De Investigación
Synthesis of Quinazolinone Derivatives
- Ethyl 1-(chloroacetyl)piperidine-3-carboxylate is used in the synthesis of new 4(3H)-quinazolinone derivatives under solvent-free conditions. This synthesis involves reacting chloroacetyl chloride with anthranilic acid to yield intermediates that, upon treatment with nitrogen nucleophiles like ethyl piperidine-4-carboxylate, form new quinazolinone derivatives (Acharyulu et al., 2008).
Microbial Reduction in Synthesis
- In the field of microbial synthesis, this compound is crucial for the stereospecific microbial reduction of related compounds, yielding products with high diastereo- and enantioselectivities (Guo et al., 2006).
Anticancer Agent Development
- This compound is also involved in synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which show potential as anticancer agents (Rehman et al., 2018).
Biological Investigations
- This compound derivatives have been synthesized and characterized for their antibacterial and antioxidant activities, as well as for DNA binding studies, showing significant biological properties (Mohanraj & Ponnuswamy, 2018).
Synthesis of Pyridine Derivatives
- The compound is used in synthesizing pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, contributing to the development of new chemical entities with potential applications in various fields (Paronikyan et al., 2016).
Drug Intermediates and Immune Potentiating Agents
- This compound is also important in synthesizing drug intermediates and immune potentiating agents for livestock disease prevention (Sun et al., 2013).
Safety and Hazards
Direcciones Futuras
The future directions for Ethyl 1-(chloroacetyl)piperidine-3-carboxylate and similar compounds are likely to involve further exploration of their potential in drug design and synthesis . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of new synthesis methods and the discovery of new applications for these compounds are important areas of ongoing research .
Análisis Bioquímico
Biochemical Properties
Ethyl 1-(chloroacetyl)piperidine-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions can influence the compound’s stability, reactivity, and overall biochemical behavior .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in critical cellular functions, thereby altering cellular metabolism and overall cell health .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to enzyme inhibition or activation. These binding interactions can result in conformational changes in the target biomolecules, affecting their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may be metabolized by liver enzymes, leading to the formation of metabolites that can further interact with other biochemical pathways. These interactions can have downstream effects on cellular metabolism and overall physiological functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cells, it may bind to intracellular proteins or accumulate in specific cellular compartments. The distribution of this compound within tissues can influence its overall efficacy and potential side effects .
Propiedades
IUPAC Name |
ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO3/c1-2-15-10(14)8-4-3-5-12(7-8)9(13)6-11/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBCFYAGERCGJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405308 | |
| Record name | 1-(2-Chloro-acetyl)-piperidine-3-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379254-55-4 | |
| Record name | 1-(2-Chloro-acetyl)-piperidine-3-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1275049.png)



![Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-](/img/structure/B1275057.png)






![5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1275075.png)

